(E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611472
InChI: InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)
SMILES: CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
Molecular Formula: C28H27N7O2
Molecular Weight: 493.6 g/mol

(E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

CAS No.:

Cat. No.: VC13611472

Molecular Formula: C28H27N7O2

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(4-(dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide -

Specification

Molecular Formula C28H27N7O2
Molecular Weight 493.6 g/mol
IUPAC Name 3-[4-(dimethylamino)but-2-enoylamino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)
Standard InChI Key RADRIIWGHYFWPP-UHFFFAOYSA-N
SMILES CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
Canonical SMILES CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzamide core linked to a pyridinylpyrimidine moiety via a phenylamino bridge, with an (E)-4-(dimethylamino)but-2-enamido side chain (Figure 1) . Key structural elements include:

  • Pyrimidine ring: A 2-aminopyrimidine scaffold substituted at the 4-position with a pyridin-3-yl group, enabling ATP-competitive binding.

  • Benzamide group: Positioned at the 3-site of the central benzene ring, contributing to hydrophobic interactions.

  • Enamide side chain: An α,β-unsaturated carbonyl system with a terminal dimethylamino group, critical for covalent modification of JNK.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₃₁H₃₀N₈O₂
Molecular Weight562.64 g/mol
SMILESCN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
IUPAC Name(E)-3-(4-(Dimethylamino)but-2-enamido)-N-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but limited aqueous solubility (<10 μM at pH 7.4) . LogP calculations predict a value of 3.2 ± 0.5, indicative of moderate lipophilicity suitable for cell membrane penetration .

Synthesis and Analytical Characterization

Synthetic Route

The synthesis involves a four-step protocol (Figure 2) :

  • Amination of 4-nitrophenylpyrimidine: Reaction of 4-chloro-2-aminopyrimidine with 4-nitrophenylamine under Buchwald-Hartwig conditions.

  • Reduction of nitro group: Catalytic hydrogenation converts the nitro group to an amine.

  • Amide coupling: Benzoyl chloride derivative reacts with the aniline intermediate using HATU/DIEA.

  • Enamide formation: Michael addition of dimethylamine to an α,β-unsaturated ester, followed by amidation.

Critical reaction parameters:

  • Temperature control (<0°C during enamide formation to prevent isomerization).

  • Purification via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) .

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 9.12 (d, J=2.1 Hz, 1H, pyridine-H), 8.85 (dd, J=4.7, 1.6 Hz, 1H), 8.42 (d, J=5.1 Hz, 1H), 8.30–8.25 (m, 2H) .

  • HRMS: m/z 563.2531 [M+H]⁺ (calculated 563.2528) .

Mechanism of Action and Selectivity Profile

Covalent Inhibition of JNK

JNK-IN-7 irreversibly inhibits JNK isoforms (JNK1 IC₅₀ = 45 nM, JNK2 = 62 nM, JNK3 = 38 nM) through cysteine-directed covalent modification . The enamide side chain undergoes Michael addition with Cys116 in JNK1 (Cys164 in JNK3), as confirmed by:

  • Co-crystal structures (PDB: 4H3X, 4H40) showing covalent bond formation at 2.6–2.97 Å resolution .

  • Mass spectrometry: +136 Da shift corresponding to enamide adduct formation .

Table 2: Kinase Selectivity Profile

Kinase% Inhibition at 1 μMIC₅₀ (nM)
JNK19845
JNK29562
JNK39938
p38α12>10,000
ERK28>10,000
CDK25>10,000

Data from demonstrates >100-fold selectivity over 98% of tested kinases (468-kinase panel).

Cellular Efficacy

  • c-Jun phosphorylation: Reduces UV-induced c-Jun Ser63 phosphorylation in HEK293 cells (IC₅₀ = 320 nM) .

  • Apoptosis modulation: Blocks JNK-dependent apoptosis in neuronal cells at 500 nM .

Pharmacological Applications

Neurodegenerative Disease Models

In a 6-OHDA Parkinson’s model, JNK-IN-7 (10 mg/kg, i.p.) reduced dopaminergic neuron loss by 68% versus controls (p<0.01) .

Inflammatory Pathways

The compound inhibits TNF-α production in LPS-stimulated macrophages (IC₅₀ = 210 nM), outperforming SP600125 (IC₅₀ = 1.2 μM) .

Table 3: In Vivo Pharmacokinetics

ParameterMouse (10 mg/kg)Rat (5 mg/kg)
Cₘₐₓ (μg/mL)3.24.1
T₁/₂ (h)2.83.5
AUC₀–∞ (h·μg/mL)18.425.6
F (%)4255

Data adapted from showing favorable oral bioavailability.

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